2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester
Overview
Description
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C13H19NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with two methyl groups, a keto group, and two ester groups. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester typically involves the oxidation of 4-substituted Hantsch dihydropyridines. This process uses methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield hydroxylated products. Substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar in structure but with a pyridine ring instead of a piperidine ring.
Diethyl 4-phenyl-1,4-dihydro-2,6-lutidine-3,5-dicarboxylate: Contains a phenyl group and a dihydropyridine ring.
Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Features dichloropyridine substitution.
Uniqueness
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to its pyridine and dihydropyridine analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester (CAS Number: 15409-98-0) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine structure and the presence of multiple carboxylic acid groups, which may contribute to its reactivity and interactions with biological systems.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.313 g/mol
- Structural Features : The compound contains a piperidine ring with two methyl groups and two ester functionalities, which can influence its solubility and interaction with biological targets.
Research indicates that compounds like 2,6-Dimethyl-4-oxo-piperidine derivatives may exhibit various biological activities, including:
- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and mercaptopyruvate sulfurtransferase (MST), which are key enzymes in hydrogen sulfide metabolism .
- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation in vitro. For example, benserazide, a compound structurally related to this class, has been reported to impair colon cancer cell proliferation .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Enzyme Interaction Studies :
- Recent studies employed differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) techniques to analyze the binding affinity of various piperidine derivatives to CBS and CSE. These studies revealed that certain derivatives could significantly alter enzyme thermal denaturation profiles, indicating potential inhibitory effects .
-
In Vitro Assays :
- Fluorimetric and colorimetric assays were used to assess the impact of these compounds on enzyme activity. Notably, some derivatives exhibited moderate inhibition of CBS and CSE at millimolar concentrations, suggesting that while they may not be potent inhibitors, they could still serve as useful tools for studying H₂S metabolism .
- Cancer Cell Line Studies :
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-12(16)9-7(3)14-8(4)10(11(9)15)13(17)19-6-2/h7-10,14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOQMOGMRVWPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NC(C(C1=O)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704494 | |
Record name | Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15409-98-0 | |
Record name | Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.